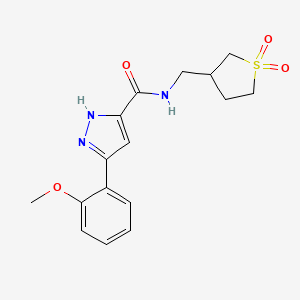
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazole derivatives are of significant interest in the field of medicinal chemistry due to their diverse biological activities. The introduction of various functional groups into the pyrazole core can lead to compounds with a wide range of chemical and physical properties, potentially useful for various applications in chemical and pharmaceutical research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions, starting from readily available chemicals. For example, a novel pyrazole derivative was synthesized and characterized through techniques like NMR, mass spectra, FT-IR, and X-ray diffraction, demonstrating the feasibility of obtaining complex molecules through systematic synthetic strategies (Kumara et al., 2018).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of pyrazole derivatives, revealing conformational details such as dihedral angles between rings and the formation of supramolecular motifs through hydrogen bonding (Kumara et al., 2018). Such structural information is crucial for understanding the compound's reactivity and potential interactions with biological targets.
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, influenced by the nature of their substituents. These reactions can be utilized to further modify the chemical structure, altering the compound's physical and chemical properties for specific applications. The study of such reactions is essential for the development of new compounds with desired characteristics.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and thermal stability, are influenced by their molecular structure. Analytical techniques like TG-DTG and DFT calculations can provide insights into these properties, important for the compound's application in drug formulation and material science (Kumara et al., 2018).
科学的研究の応用
Synthesis and Structural Analysis
- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide belongs to a class of compounds that have been actively studied for their unique structural properties. For instance, Kumara et al. (2018) synthesized a novel pyrazole derivative with characteristics similar to this compound and performed extensive analyses including X-ray crystallography and thermal analysis. This compound exhibited stable thermophysical properties and demonstrated interesting intermolecular interactions, which are significant in the design of materials and drugs (Kumara et al., 2018).
Anticancer Potential
- Hassan et al. (2014) explored the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which are structurally related to the compound . These compounds exhibited significant in vitro cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research (Hassan et al., 2014).
Cannabinoid Receptor Interactions
- Shim et al. (2002) studied a similar pyrazole-based compound for its interaction with the CB1 cannabinoid receptor. Their research provided insights into the molecular conformation and pharmacophore models for CB1 receptor ligands, which are crucial for understanding receptor-ligand interactions in the development of new drugs (Shim et al., 2002).
Corrosion Inhibition
- Pyrazole derivatives have also been investigated for their corrosion inhibition properties. Yadav et al. (2015) studied similar compounds and found them to be effective corrosion inhibitors for mild steel in hydrochloric acid solution. This application is significant in the field of materials science and engineering (Yadav et al., 2015).
Microwave-Assisted Synthesis
- Hu et al. (2011) described a microwave-assisted synthesis of tetrazolyl pyrazole amides, which are structurally related to the compound . These compounds have shown promising bactericidal, pesticidal, herbicidal, and antimicrobial activities. The microwave-assisted synthesis offers a rapid and efficient method for producing these compounds (Hu et al., 2011).
特性
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-15-5-3-2-4-12(15)13-8-14(19-18-13)16(20)17-9-11-6-7-24(21,22)10-11/h2-5,8,11H,6-7,9-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBQZEJLGXAXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

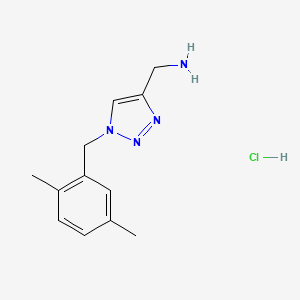
![3-cyclopentyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2485809.png)

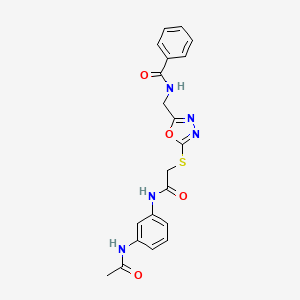
![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)
![7-(2-Ethoxyethyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2485815.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)


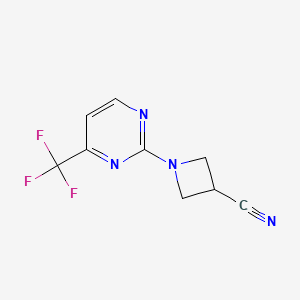

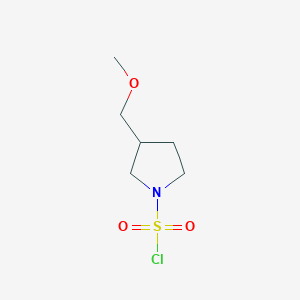
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)